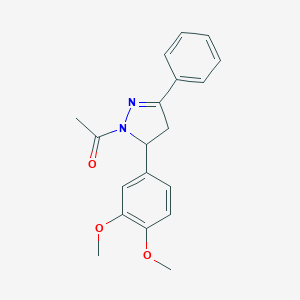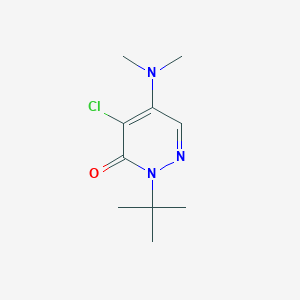
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone, also known as Pyridone 6, is a synthetic chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. Pyridone 6 has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is based on its ability to interact with ROS and other reactive species. This compound 6 contains a dimethylamino group that acts as an electron donor, allowing it to react with ROS and other oxidants. This reaction results in the formation of a fluorescent product that can be easily detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
This compound 6 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. This compound 6 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and has potential applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for ROS detection. This compound 6 is also highly stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, this compound 6 has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 in scientific research. One potential direction is the development of new fluorescent probes based on this compound 6 that can detect other reactive species, such as nitric oxide and peroxynitrite. Another direction is the development of new drugs based on this compound 6 that can target specific diseases or cellular processes. Additionally, this compound 6 could be used in combination with other compounds to enhance its therapeutic effects and reduce its potential toxicity. Overall, this compound 6 has great potential for use in scientific research and has already contributed significantly to our understanding of cellular processes and disease mechanisms.
科学研究应用
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been used in a wide range of scientific research applications. One of the primary uses of this compound 6 is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been shown to selectively detect hydrogen peroxide and superoxide anions, which are important indicators of oxidative stress in cells. This compound 6 has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, this compound 6 has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
属性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC 名称 |
2-tert-butyl-4-chloro-5-(dimethylamino)pyridazin-3-one |
InChI |
InChI=1S/C10H16ClN3O/c1-10(2,3)14-9(15)8(11)7(6-12-14)13(4)5/h6H,1-5H3 |
InChI 键 |
VMOLYJHTUODGPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
规范 SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
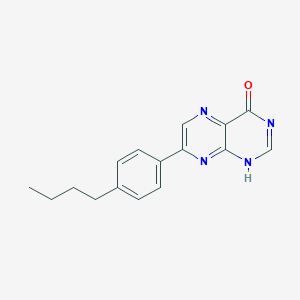
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
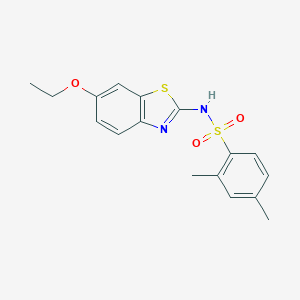
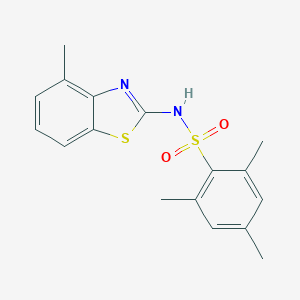

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)
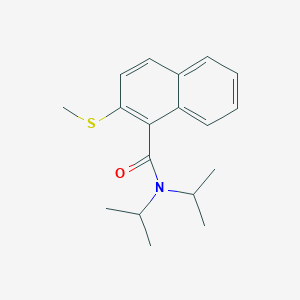
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

